AChE Inhibitory Potency: Benzyl Phenylcarbamate Outperforms Rivastigmine by 2.5-Fold
In a direct enzymatic assay comparison, unsubstituted benzyl N-phenylcarbamate (compound 1a) inhibited electric eel acetylcholinesterase (AChE) with an IC₅₀ of 199.3 µmol·L⁻¹, representing approximately 2.5-fold greater potency than the clinically approved phenylcarbamate drug Rivastigmine (Exelon®), which exhibited an AChE IC₅₀ of 501 µmol·L⁻¹ under the same assay conditions. Simultaneously, benzyl phenylcarbamate inhibited butyrylcholinesterase (BChE) with an IC₅₀ of 20.5 µmol·L⁻¹, comparable to Rivastigmine's BChE IC₅₀ of 20 µmol·L⁻¹ [1]. This yields a BChE/AChE selectivity ratio (IC₅₀ AChE / IC₅₀ BChE) of 9.7 for benzyl phenylcarbamate versus 25.1 for Rivastigmine, indicating that benzyl phenylcarbamate provides more balanced dual cholinesterase inhibition rather than the pronounced BChE selectivity of Rivastigmine [1].
| Evidence Dimension | Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | AChE IC₅₀ = 199.3 µmol·L⁻¹; BChE IC₅₀ = 20.5 µmol·L⁻¹; Selectivity ratio (AChE/BChE) = 9.7 |
| Comparator Or Baseline | Rivastigmine (Exelon®): AChE IC₅₀ = 501 µmol·L⁻¹; BChE IC₅₀ = 20 µmol·L⁻¹; Selectivity ratio (AChE/BChE) = 25.1 |
| Quantified Difference | AChE: 2.51-fold greater potency; BChE: comparable (20.5 vs 20 µmol·L⁻¹); Selectivity: 2.6-fold more balanced dual inhibition |
| Conditions | In vitro cholinesterase inhibition assay; electric eel AChE and equine serum BChE; IC₅₀ determined by Ellman's spectrophotometric method; substrate: acetylthiocholine/butyrylthiocholine |
Why This Matters
For researchers developing cholinesterase-targeted therapeutics, benzyl phenylcarbamate offers a pharmacologically distinct selectivity profile—more balanced AChE/BChE inhibition—that cannot be replicated by Rivastigmine, enabling exploration of dual-inhibition strategies that may differ from the highly BChE-biased clinical benchmark.
- [1] Sedlák M, Hanusek J, Drabina P, Štěpánková Š, Čegan A. Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. ARKIVOC. 2009;(vii):1-11. Table 1, page 7. Rivastigmine comparator data cited from reference 12a: Bolognesi ML et al., J Med Chem. 1998. View Source
